molecular formula C23H25N5O3 B11023507 1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11023507
M. Wt: 419.5 g/mol
InChI Key: ZUOIGKYBAMCWGM-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that features a combination of indazole, piperazine, and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Piperazine Derivative Synthesis: The 2-methoxyphenyl group can be introduced to piperazine through nucleophilic substitution reactions.

    Coupling Reactions: The indazole and piperazine derivatives can be coupled using carbodiimide-mediated reactions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for compounds like 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indazol-3-yl)-4-(phenylpiperazin-1-yl)carbonyl-2-pyrrolidinone: Similar structure but different substituents.

    1-(1H-Indazol-3-yl)-4-(4-methoxyphenyl)piperazin-1-yl)carbonyl-2-pyrrolidinone: Similar but with a different piperazine derivative.

Uniqueness

The uniqueness of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H25N5O3/c1-31-20-9-5-4-8-19(20)26-10-12-27(13-11-26)23(30)16-14-21(29)28(15-16)22-17-6-2-3-7-18(17)24-25-22/h2-9,16H,10-15H2,1H3,(H,24,25)

InChI Key

ZUOIGKYBAMCWGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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